molecular formula C16H13Cl3N2O3S B12436430 (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

Cat. No.: B12436430
M. Wt: 419.7 g/mol
InChI Key: KGNTURBTSFOMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorides, sulfinyl, and methoxypyridinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Sulfinyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable sulfoxide precursor under controlled conditions to form the sulfinyl intermediate.

    Acrylamide Formation: The sulfinyl intermediate is then reacted with 6-methoxypyridin-3-ylamine in the presence of a base to form the acrylamide structure.

    Chlorination: The final step involves the chlorination of the acrylamide compound to introduce the dichloro groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorides can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the desulfinylated product.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The sulfinyl group may play a crucial role in binding to target proteins or enzymes, while the chlorides and methoxypyridinyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,3-dichloro-3-(2-chlorobenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The uniqueness of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfinyl and methoxypyridinyl groups may offer unique advantages in terms of binding affinity and specificity for certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13Cl3N2O3S

Molecular Weight

419.7 g/mol

IUPAC Name

2,3-dichloro-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)

InChI Key

KGNTURBTSFOMRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.